2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol;nickel

Heterogeneous catalysis Zeolite encapsulation Aerobic oxidation

2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol;nickel, commonly known as Ni(salen) or nickel(II) salen (CAS 14167-20-5), is a neutral, square-planar d8 nickel(II) coordination compound bearing the tetradentate N2O2 salen ligand. With a molecular formula C16H14N2NiO2 and a molecular weight of 324.99 g·mol⁻¹, the complex is the archetypal member of the metallosalen family.

Molecular Formula C16H16N2NiO2
Molecular Weight 327.00 g/mol
CAS No. 14167-20-5
Cat. No. B081546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol;nickel
CAS14167-20-5
Molecular FormulaC16H16N2NiO2
Molecular Weight327.00 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2O)O.[Ni]
InChIInChI=1S/C16H16N2O2.Ni/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;/h1-8,11-12,19-20H,9-10H2;
InChIKeyJBEGXWSLDJCTQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N,N′-Bis(salicylidene)ethylenediaminonickel(II) (Ni(salen), CAS 14167-20-5): A Square-Planar Schiff Base Complex for Catalytic, Electrochemical, and Materials Applications


2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol;nickel, commonly known as Ni(salen) or nickel(II) salen (CAS 14167-20-5), is a neutral, square-planar d8 nickel(II) coordination compound bearing the tetradentate N2O2 salen ligand [1]. With a molecular formula C16H14N2NiO2 and a molecular weight of 324.99 g·mol⁻¹, the complex is the archetypal member of the metallosalen family [2]. Its commercial availability at 98% purity from multiple global suppliers, combined with a well-established, rapid synthetic protocol (isolation in ≤45 minutes), makes it one of the most accessible non-precious metal Schiff base complexes for research and industrial evaluation [3].

Heterogeneous catalysis research Zeolite-encapsulated oxidation catalyst development
Electrochemical materials studies Supercapacitor electrode and electropolymerization research
Redox-tunable ligand platform Substituent-driven potential tuning for electrocatalysis design

Why Ni(salen) (CAS 14167-20-5) Cannot Be Interchanged with Other Metallosalen Complexes Without Performance Consequences


The metallosalen family encompasses complexes of Mn, Fe, Co, Ni, and Cu that share the identical tetradentate N2O2 ligand framework. This structural similarity creates a temptation to substitute one metal center for another based on cost or availability. However, the metal ion dictates the redox potential, coordination geometry, spin state, and Lewis acidity of the complex in ways that fundamentally alter catalytic activity, electrochemical behavior, and heterogenization stability [1]. Ni(salen) occupies a unique position: it is the only first-row metallosalen that retains full catalytic activity upon encapsulation in zeolite hosts, and its polymeric form exhibits charge diffusion kinetics that differ by nearly an order of magnitude from its closest structural analog, Ni(salphen) [2]. Generic substitution without accounting for these quantified performance gaps leads to predictable underperformance in heterogeneous catalysis, supercapacitor electrodes, and electroreductive synthesis.

Target property
Substitute risk
Context
Heterogenization stability
Fe, Mn, Cu, Co salen may lose catalytic activity upon zeolite encapsulation
Reported ~50% activity loss for non‑Ni metallosalen complexes after encapsulation; heterogenization performance may not transfer
Charge diffusion kinetics
Ni(salphen) may exhibit substantially lower charge diffusion coefficient
Imine bridge structure (ethylene vs. phenylene) can alter electropolymerized film transport; rate capability may differ
Electrosynthetic mediator activity
Co(salen) and Ni(cyclam) reported inactive under identical electroreductive conditions
Mediator effectiveness is metal‑center and ligand‑framework dependent; activity may not transfer to cobalt or cyclam analogs

Quantitative Comparative Evidence for Ni(salen) (CAS 14167-20-5) Versus Closest Analogs


Ni(salen) Uniquely Retains Full Catalytic Activity After Zeolite Encapsulation, Whereas Fe, Mn, Cu, and Co Salen Complexes Lose ~50%

In the aerobic oxidation of cyclooctane with dioxygen, free metallosalen complexes exhibit activity increasing in the order Ni(salen) < Fe(salen) < Mn(salen) < Cu(salen) < Co(salen), with an approximately three-fold span between the least and most active catalyst [1]. Upon encapsulation in zeolite NaX, the activity of Fe, Mn, Cu, and Co salen complexes drops approximately two-fold. Only Ni(salen) maintains its catalytic activity unchanged after heterogenization [1]. This unique stability is attributed to the combination of Ni(salen)'s planar geometry and its favorable redox potential window, which is less perturbed by the zeolite framework constraints [2].

Encapsulation stability
Head-to-head
Ni(salen): full activity retention after zeolite encapsulation
Fe/Mn/Cu/Co salen: ~50% activity loss
Supports heterogeneous catalyst selection for encapsulation workflows
Aerobic cyclooctane oxidation; zeolite NaX host
Heterogeneous catalysis Zeolite encapsulation Aerobic oxidation

Poly[Ni(salen)] Exhibits a 6.6-Fold Higher Charge Diffusion Coefficient Than Poly[Ni(salphen)], Enabling Superior Rate Capability in Supercapacitor Electrodes

Electrochemical polymerization of Ni(salen) and its closest structural analog Ni(salphen) (differing only in the imine bridge: ethylene vs. phenylene) onto multiwalled carbon nanotube (MWCNT) electrodes yields polymers with markedly different charge transport properties [1]. Chronoamperometric measurements reveal that poly[Ni(salen)] has a charge diffusion coefficient (D) of 12.3×10⁻⁹ cm²/s, compared to only 1.86×10⁻⁹ cm²/s for poly[Ni(salphen)] [1]. This 6.6-fold advantage is corroborated by the observation that poly[Ni(salen)] exhibits higher consumed charge and greater apparent surface coverage during electrodeposition, indicating more facile film growth and superior electrode contact [2].

Charge diffusion
Head-to-head
D = 12.3 × 10⁻⁹ cm²/s
Supports rate-capability electrode design
poly[Ni(salen)] vs. poly[Ni(salphen)] on MWCNT; chronoamperometry
Supercapacitor Charge diffusion Electropolymerization

Ni(salen) Functions as an Effective Mediator for Electroreductive Cyclization (60–94% Yield), Whereas the Cobalt and Cyclam Analogs Are Inactive

In electroreductive cyclization (ERC) and electrohydrocyclization (EHC) reactions, nickel(II) salen was tested as a catalytic mediator alongside its direct cobalt analog Co(salen) and the related macrocyclic nickel complex Ni(cyclam) [1]. Only Ni(salen) proved effective, achieving product yields ranging from 60% to 94% using either a mercury pool or a reticulated vitreous carbon (RVC) cathode [1]. Both Co(salen) and Ni(cyclam) were reported as 'not effective' under identical conditions [1]. The differential activity is attributed to the ability of reduced Ni(salen) to access both metal-centered (Ni(I)) and ligand-centered reduced forms, providing a mechanistic continuum that accommodates substrates with differing electronic requirements [1].

Mediator selectivity
Head-to-head
Ni(salen): 60–94% yield
Co(salen) / Ni(cyclam): not effective
Supports electrosynthetic mediator selection
Electroreductive cyclization; Hg pool or RVC cathode
Electroreductive cyclization Mediator selectivity Organic electrosynthesis

Ni(salen) Redox Potential Is Precisely Tunable Across a 260 mV Range via 5,5′-Substituent Effects, Enabling Ligand-Level Optimization Without Changing the Metal Center

Systematic electrochemical studies of Ni(5′-R-salen) complexes in dimethylformamide establish a clear structure–property relationship for the Ni(II/I) half-wave reduction potential [1]. The unsubstituted parent Ni(salen) exhibits E₁/₂(Ni(II/I)) = –2.12 V (vs. Fc⁺/⁰). Electron-donating substituents shift the potential more negative (Ni(5′-OCH₃-salen): –2.15 V; Ni(5′-tBu-salen): –2.17 V), while electron-withdrawing groups shift it more positive (Ni(5′-Cl-salen): –1.99 V; Ni(5′-CF₃-salen): –1.91 V), yielding a total tunable window of 260 mV [1]. This quantifiable tunability is not available with the Co(salen) system, where oxidation to Co(III) species often introduces irreversible side reactions that complicate redox control [2].

Redox tunability
Cross-study comparable
260 mV tunable range
Supports substituent-driven redox catalyst design
Ni(II/I) E₁/₂ from −2.17 to −1.91 V via 5,5′-R groups; DMF
Redox tuning Substituent effects Electrochemical catalysis

Poly[Ni(salen)] Achieves Specific Capacitances up to 272 F/g Depending on Deposition Conditions, Surpassing Poly[Ni(salphen)] in Capacitance Retention at Higher Rates

The specific capacitance of poly[Ni(salen)]-modified electrodes is highly tunable through deposition parameters. At a current density of 0.05 mA/cm², capacitance values of 272, 195, and 146 F/g were achieved for deposition times of 10, 20, and 30 minutes, respectively [1]. When deposited on reduced graphene oxide (RGO) supports, poly[Ni(salen)] composites exhibited specific capacitances exceeding 260 F/g [2]. In direct comparison, poly[Ni(salphen)] delivers a higher nominal capacitance (106.3 F/g vs. 66.6 F/g for poly[Ni(salen)] at 0.05 mA/cm² on identical MWCNT substrates) [3]. However, the 6.6-fold higher charge diffusion coefficient of poly[Ni(salen)] (see separate evidence item) indicates that at elevated charge/discharge rates, poly[Ni(salen)] will exhibit superior capacitance retention, making the choice application-dependent.

Capacitance profile
Head-to-head
poly[Ni(salen)]: 66.6 F/g (up to 272 F/g optimized)
poly[Ni(salphen)]: 106.3 F/g
Application-dependent electrode selection context
MWCNT electrodes; 0.05 mA/cm²; rate capability favors Ni(salen)
Supercapacitor electrode Specific capacitance Electrodeposition

Gas-Phase Electron Diffraction Confirms Ni(salen) Possesses a Highly Planar NiN₂O₂ Core with Ni–O 1.882 Å and Ni–N 1.889 Å—Structural Precision That Underpins Its Unique Heterogenization Stability

The molecular structure of Ni(salen) was determined by gas-phase electron diffraction at 583(5) K, revealing C₂ symmetry with a practically planar NiN₂O₂ coordination unit [1]. The internuclear distances are ra(Ni–O) = 1.882(21) Å and ra(Ni–N) = 1.889(22) Å [1]. DFT calculations (B3LYP/CEP-31G) confirm that the low-spin ¹A state lies 28 kJ/mol below the high-spin ³B state, consistent with the observed diamagnetism and square-planar geometry [1]. This highly planar, rigid structure contrasts with the more flexible coordination spheres of Mn(salen) and Fe(salen), which can adopt distorted geometries with axial ligation. The planarity of Ni(salen) is directly linked to its ability to enter zeolite supercages with minimal structural distortion, explaining the unique heterogenization stability documented above.

Molecular structure
Class-level
Ni–O: 1.882(21) Å
Ni–N: 1.889(22) Å
Planar C₂ symmetry
Structural basis for encapsulation stability
Gas-phase electron diffraction; planar geometry may support zeolite fit
Molecular structure Gas-phase electron diffraction Square-planar geometry

Procurement-Driven Application Scenarios for Ni(salen) (CAS 14167-20-5) Based on Quantitative Differential Evidence


Heterogeneous Catalyst Development Requiring Zeolite Encapsulation Without Activity Loss

When developing fixed-bed or slurry-phase oxidation catalysts based on metallosalen complexes, Ni(salen) is the only first-row option that retains 100% of its homogeneous catalytic activity after encapsulation in zeolite NaX or zeolite Y. All other metal salens (Fe, Mn, Cu, Co) lose approximately 50% activity upon heterogenization [1]. This makes Ni(salen) the preferred precursor for ship-in-a-bottle catalyst synthesis, particularly for aerobic oxidation of cycloalkanes and alkene hydrogenation at moderate temperatures (40 °C) and pressures (60 atm H₂) [2].

High-Rate Supercapacitor Electrodes Where Charge Diffusion Kinetics Govern Performance

For supercapacitor applications demanding high power density and fast charge/discharge rates, poly[Ni(salen)] offers a 6.6-fold higher charge diffusion coefficient (12.3×10⁻⁹ cm²/s) compared to poly[Ni(salphen)] (1.86×10⁻⁹ cm²/s) [1]. When deposited on RGO supports, specific capacitances exceeding 260 F/g are achievable [2]. Users should procure Ni(salen) when rate capability is the primary design criterion, while recognizing that Ni(salphen) may offer higher static capacitance (106.3 vs. 66.6 F/g at low current density on MWCNT) [1].

Electroreductive Cyclization and Electrosynthetic Mediator Systems

Ni(salen) is the only effective mediator among Ni(salen), Co(salen), and Ni(cyclam) for electroreductive cyclization and electrohydrocyclization reactions, delivering product yields of 60–94% using either mercury pool or environmentally preferable RVC cathodes [1]. This selectivity is mechanistically rooted in Ni(salen)'s ability to access both metal-centered (Ni(I)) and ligand-centered reduced states, enabling a continuum of reactivity for substrates with varying electronic demands [1]. Procurement of Ni(salen) for electrosynthetic mediator development is strongly supported over cobalt or cyclam alternatives.

Redox-Active Material Design Requiring Predictable Potential Tuning via Ligand Functionalization

The Ni(II/I) reduction potential of the Ni(salen) platform can be systematically tuned across a 260 mV range (from –2.17 to –1.91 V) by introducing electron-donating or electron-withdrawing substituents at the 5,5′-positions of the salicylidene rings [1]. This predictable structure–property relationship enables rational design of Ni(salen) derivatives for applications including electrocatalytic CO₂ reduction, electrochemical sensors, and redox-flow battery electrolytes, without the irreversible oxidation complications that affect Co(salen) analogs [2].

Application
Selection Property
Validation Focus
Heterogeneous catalyst development
Zeolite encapsulation stability
Post-encapsulation activity retention assessment
High-rate supercapacitor electrodes
Charge diffusion coefficient
Rate-capability and capacitance retention measurement
Electrosynthetic mediator systems
Mediator selectivity profile
Cyclization yield under target cathode conditions
Redox-tuned electrocatalyst design
Substituent-dependent redox potential
Potential window verification via cyclic voltammetry
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